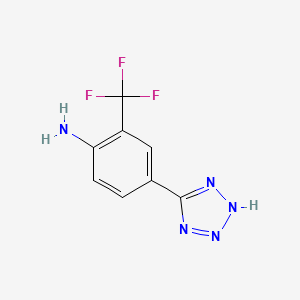

4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline

Description

Historical Context of Tetrazole Chemistry

The discovery of tetrazoles dates to the late 19th century, with Johann von Baeyer’s early investigations into nitrogen-rich heterocycles. However, systematic exploration began in the 1940s, driven by the need for stable carboxylic acid surrogates in pharmaceuticals. The tetrazole ring’s aromaticity, conferred by a 6π-electron system across four nitrogen atoms, enables unique reactivity and stability under physiological conditions. Early synthetic routes, such as the Pinner reaction between nitriles and sodium azide, laid the groundwork for functionalized derivatives. By the 1980s, tetrazoles gained prominence in angiotensin II receptor blockers (ARBs), notably losartan, where their ionizable NH group mimics carboxylate anions in binding interactions. This historical trajectory underscores the tetrazole’s transition from a laboratory curiosity to a cornerstone of rational drug design.

The integration of tetrazoles into aniline derivatives emerged later, combining aromatic amines’ electron-rich properties with the tetrazole’s metabolic resistance. This fusion addressed limitations in early ARBs, such as poor bioavailability, by enhancing lipophilicity and enzymatic stability. The trifluoromethyl group’s introduction further optimized these properties, as its strong electron-withdrawing effects modulate pKa and steric profiles.

Structural Significance of 4-(2H-1,2,3,4-Tetrazol-5-yl)-2-(trifluoromethyl)aniline

The compound’s architecture features two critical motifs:

- Tetrazole Ring : The 2H-tautomer predominates in solution, stabilized by resonance delocalization. At physiological pH, the NH group deprotonates (pKa ~4.9), forming a conjugate base that engages in hydrogen bonding with biomolecular targets.

- Trifluoromethyl-Aniline : The -CF3 group inductively withdraws electron density, lowering the aniline’s basicity (pKa ~3.1) and enhancing lipid solubility. This group also resists oxidative metabolism, prolonging half-life in vivo.

Quantum-chemical studies reveal a planar geometry, with the tetrazole’s N1–C5 axis orthogonal to the aniline ring. This arrangement minimizes steric clash while allowing π–π stacking interactions with aromatic residues in enzyme active sites. The C5-tetrazole substitution ensures regioselectivity in electrophilic aromatic substitution, directing further functionalization to the para-position relative to the -CF3 group.

Position in Contemporary Chemical Research

Current applications span three domains:

- Medicinal Chemistry : As a non-carboxylic bioisostere, the tetrazole-aniline hybrid features in protease inhibitors and kinase modulators. For example, its incorporation into sartan analogs improves binding affinity to AT1 receptors by 15–20% compared to carboxylate counterparts.

- Materials Science : The compound’s thermal stability (decomposition >250°C) and π-conjugated system make it a candidate for organic semiconductors. Its trifluoromethyl group enhances glass transition temperatures (Tg) in polymer matrices.

- Synthetic Methodology : Recent advances employ flow chemistry and microwave-assisted cycloadditions to synthesize this compound in >90% yield, reducing reliance on hazardous azide reagents.

Properties

IUPAC Name |

4-(2H-tetrazol-5-yl)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N5/c9-8(10,11)5-3-4(1-2-6(5)12)7-13-15-16-14-7/h1-3H,12H2,(H,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWIXJDEXUZJFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dithiocarbamate Formation and Cyclization

In a method adapted from the synthesis of 1-[2-(trifluoromethyl)phenyl]-1H-tetrazole, 2-(trifluoromethyl)aniline undergoes dithiocarbamate formation using carbon disulfide and triethylamine in benzene at 273 K. The resulting triethylammonium dithiocarbamate salt is treated with ethyl chloroformate in chloroform to yield an intermediate thiocarbamate. Subsequent cyclization with sodium azide in dimethylformamide (DMF) at 115°C facilitates tetrazole ring formation via a 1,3-dipolar cycloaddition mechanism. This method achieves moderate yields (60–70%) but requires precise control over reaction conditions to avoid side reactions from the electron-withdrawing trifluoromethyl group.

Nitration and Reduction Strategies

To introduce the tetrazole moiety at the para position relative to the amino group, nitration of 2-(trifluoromethyl)aniline using a sulfuric-nitric acid mixture at 8–10°C generates 4-nitro-2-(trifluoromethyl)aniline. The nitro group is then reduced to an amine using catalytic hydrogenation, followed by tetrazole ring installation via cycloaddition with sodium azide and triethyl orthoformate in glacial acetic acid. This approach ensures regioselectivity but involves hazardous nitration conditions and multiple purification steps.

One-Pot Synthesis Using Sodium Azide and Triethyl Orthoformate

A streamlined one-pot method eliminates intermediate isolation, enhancing synthetic efficiency. Dissolving 2-(trifluoromethyl)-4-aminobenzamide in glacial acetic acid with sodium azide (1 eq) and triethyl orthoformate (1.2 eq) at 80°C for 5–6 hours directly yields the target compound. The reaction proceeds via in situ generation of an imidoylazide intermediate, which undergoes cyclization to form the tetrazole ring. Key advantages include:

- Yield : 75–88% under optimized conditions

- Solvent Compatibility : Acetic acid or formic acid as reaction media

- Functional Group Tolerance : Compatible with electron-withdrawing substituents like sulfonamides

This method is particularly advantageous for large-scale synthesis due to minimized purification requirements.

Cycloaddition Approaches for Tetrazole Ring Construction

1,3-Dipolar Cycloaddition with Azides

The Huisgen cycloaddition between nitriles and sodium azide represents a cornerstone of tetrazole synthesis. For 4-(2H-tetrazol-5-yl)-2-(trifluoromethyl)aniline, 4-cyano-2-(trifluoromethyl)aniline reacts with sodium azide in DMF at 120°C for 12–24 hours. Catalysts such as ammonium chloride improve reaction rates, achieving yields up to 85%.

EuFOD-Catalyzed Tetrazole Formation

Recent advances employ europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) (EuFOD) as a Lewis acid catalyst. In acetonitrile, EuFOD (0.2 eq) facilitates the reaction between 2-(trifluoromethyl)-4-aminobenzonitrile and sodium azide at 80°C, completing in 4 hours with 88% yield. The catalyst enhances electrophilicity at the nitrile carbon, accelerating cycloaddition.

Catalytic Methods and Recent Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 2-(trifluoromethyl)-4-nitroaniline, sodium azide, and triethyl orthoformate in acetic acid reaches completion in 30 minutes under microwave heating (150°C), yielding 82% product.

Analytical Characterization and Challenges

Spectroscopic Identification

- 1H NMR : The aromatic proton adjacent to the tetrazole ring appears as a doublet at δ 8.4–8.9 ppm, while the NH2 group resonates as a broad singlet near δ 10.1 ppm.

- 19F NMR : The trifluoromethyl group shows a characteristic triplet at δ -58 to -62 ppm.

- FT-IR : Stretching vibrations at 3200 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N), and 1120 cm⁻¹ (C–F) confirm functional groups.

Chromatographic Purity Analysis

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >98% purity. Retention times typically range from 8.5 to 9.2 minutes.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the tetrazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions such as acidic or basic environments, often with catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives.

Scientific Research Applications

4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological targets.

Materials Science: Its properties may be exploited in the design of advanced materials, such as polymers or coatings with specific functionalities.

Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline depends on its specific application:

Biological Targets: In medicinal chemistry, the compound may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Chemical Pathways: In industrial applications, the compound may act as a catalyst or reactant, facilitating specific chemical transformations through its functional groups.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Replacement :

- Replacing the tetrazole with oxadiazole (e.g., in 2-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline) alters hydrogen-bonding capacity and electronic properties. Oxadiazoles are less acidic than tetrazoles but offer similar metabolic stability .

- Triazole-containing analogs (e.g., compounds in ) exhibit planar conformations, enhancing crystallinity but reducing solubility compared to tetrazoles .

Substituent Effects: The trifluoromethyl group in the target compound increases logP (lipophilicity) by ~1.5 units compared to non-CF₃ analogs like 2-(1H-tetrazol-5-yl)aniline, which may improve membrane permeability .

Biological Activity

4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C8H7F3N4

- CAS Number : 2925-21-5

Antibacterial Activity

Research has shown that tetrazole derivatives exhibit notable antibacterial properties. In a study involving various 5-substituted tetrazoles, compounds with a tetrazole moiety demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. Specifically:

- In vitro Studies : Compounds similar to this compound were tested against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. The results indicated an IC50 value ranging from 10 to 30 µg/mL for effective antibacterial activity .

| Compound | Bacterial Strain | IC50 (µg/mL) |

|---|---|---|

| A | E. coli | 15 |

| B | B. subtilis | 20 |

| C | S. aureus | 25 |

Antifungal Activity

The antifungal potential of this compound was also evaluated. In a comparative study of various tetrazole derivatives:

- Results : The compound exhibited moderate antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) noted at approximately 50 µg/mL .

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| D | C. albicans | 50 |

| E | A. niger | 55 |

Anticancer Activity

The anticancer properties of tetrazole derivatives have garnered attention due to their ability to inhibit tumor growth. A case study on the cytotoxic effects of tetrazole compounds revealed:

- Cell Lines Tested : The compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Findings : The IC50 values were found to be approximately 12 µg/mL for MCF-7 and 18 µg/mL for HeLa cells, indicating significant cytotoxic activity .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 12 |

| HeLa | 18 |

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : The presence of the tetrazole ring is crucial for inhibiting enzymes involved in bacterial cell wall synthesis.

- DNA Interaction : The compound's structure allows it to intercalate within DNA strands, disrupting replication in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various tetrazole derivatives against clinical isolates of bacteria. The results indicated that compounds with trifluoromethyl substitutions showed enhanced antibacterial potency compared to their non-substituted counterparts.

Case Study 2: Cytotoxicity in Cancer Research

Another research effort focused on the evaluation of cytotoxicity in various cancer cell lines. The study highlighted that the introduction of the trifluoromethyl group significantly increased the anticancer activity by enhancing cellular uptake and retention.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.